

Early Rodent Cancer Bioassays of 1,3-Dichloropropene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of early rodent cancer bioassays of **1,3-Dichloropropene**, a soil fumigant. The document summarizes key studies, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing metabolic pathways and experimental workflows.

Quantitative Data Summary

The carcinogenic potential of **1,3-Dichloropropene** has been evaluated in several early rodent bioassays, primarily through oral gavage, inhalation, and dietary administration. The quantitative results from these key studies are summarized below for comparative analysis.

Oral Gavage Bioassay: NTP Technical Report 269

A two-year gavage study was conducted by the National Toxicology Program (NTP) on Fischer 344 rats and B6C3F1 mice. The technical-grade **1,3-Dichloropropene** (Telone II), containing 1.0% epichlorohydrin as a stabilizer, was administered in corn oil.[1]

Table 1: Tumor Incidence in F344/N Rats in a 2-Year Gavage Study of Telone II[1]



Organ	Neoplasm	Sex	Vehicle Control	Low Dose (25 mg/kg)	High Dose (50 mg/kg)
Forestomach	Squamous Cell Papilloma	Male	0/50	10/50	27/50
Forestomach	Squamous Cell Carcinoma	Male	0/50	2/50	8/50
Forestomach	Squamous Cell Papilloma or Carcinoma	Male	0/50	12/50	33/50
Liver	Neoplastic Nodule	Male	3/50	4/50	11/50
Forestomach	Squamous Cell Papilloma	Female	0/50	4/50	15/50

Table 2: Tumor Incidence in B6C3F1 Mice in a 2-Year Gavage Study of Telone II[1]



Organ	Neoplasm	Sex	Vehicle Control	Low Dose (50 mg/kg)	High Dose (100 mg/kg)
Forestomach	Squamous Cell Papilloma	Female	1/49	10/50	21/50
Forestomach	Squamous Cell Carcinoma	Female	0/49	1/50	5/50
Forestomach	Squamous Cell Papilloma or Carcinoma	Female	1/49	11/50	25/50
Urinary Bladder	Transitional Cell Carcinoma	Female	0/48	2/50	12/49
Lung	Alveolar/Bron chiolar Adenoma	Female	3/49	8/50	15/50

Note: The study in male mice was considered inadequate for the evaluation of carcinogenicity due to a high incidence of myocarditis in the control group.[1]

Inhalation Bioassay: Lomax et al. (1989)

A two-year inhalation study was conducted on Fischer 344 rats and B6C3F1 mice with technical-grade **1,3-Dichloropropene**.

Table 3: Tumor Incidence in B6C3F1 Mice in a 2-Year Inhalation Study of **1,3-Dichloropropene**[2]



Organ	Neoplas m	Sex	Control (0 ppm)	Low Dose (5 ppm)	Mid Dose (20 ppm)	High Dose (60 ppm)
Lung	Bronchiolo alveolar Adenoma	Male	9/50	6/50	13/50	22/50

Note: No statistically significant increase in tumor incidence was observed in female mice or in rats of either sex.[2]

Dietary Bioassay: Stebbins et al. (2000)

A two-year dietary study was conducted on Fischer 344 rats and B6C3F1 mice using microencapsulated **1,3-Dichloropropene**.[3]

Table 4: Tumor Incidence in Fischer 344 Rats in a 2-Year Dietary Study of **1,3-Dichloropropene**[3]

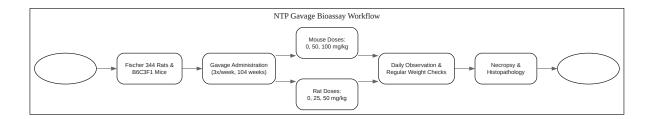
Organ	Neoplas m	Sex	Control (0 mg/kg/da y)	Low Dose (2.5 mg/kg/da y)	Mid Dose (12.5 mg/kg/da y)	High Dose (25 mg/kg/da y)
Liver	Hepatocell ular Adenoma	Male	Not Reported	Not Reported	Increased	Statistically Significant Increase
Liver	Hepatocell ular Adenoma	Female	Not Reported	Not Reported	Not Reported	Increased

Note: No oncogenic response was observed in mice.[3]

Experimental Protocols NTP Gavage Bioassay (TR-269)



- Test Substance: Technical-grade **1,3-Dichloropropene** (Telone II), containing approximately 89% **1,3-Dichloropropene** and 1.0% epichlorohydrin as a stabilizer.[4]
- Animals: Male and female Fischer 344/N rats and B6C3F1 mice, 5-6 weeks old at the start of the study.
- Administration: The test substance was administered in corn oil by gavage, three times per week for 104 weeks.
- Dose Levels:
 - o Rats: 0 (vehicle), 25, or 50 mg/kg body weight.
 - Mice: 0 (vehicle), 50, or 100 mg/kg body weight.
- Group Size: 50 animals of each sex per dose group.
- Observations: Animals were observed twice daily for mortality and morbidity. Body weights
 were recorded weekly for the first 13 weeks and then monthly. At the end of the study, a
 complete necropsy was performed on all animals, and tissues were examined
 histopathologically.



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NTP Gavage Bioassay Workflow.



Inhalation Bioassay (Lomax et al., 1989)

- Test Substance: Technical-grade 1,3-Dichloropropene (92.1% pure), stabilized with 2% epoxidized soybean oil.[4]
- Animals: Male and female Fischer 344 rats and B6C3F1 mice.
- Administration: Whole-body inhalation exposure for 6 hours per day, 5 days per week, for up to 2 years.[2]
- Dose Levels: 0 (air), 5, 20, or 60 ppm.[2]
- Group Size: 50 animals of each sex per dose group for the 2-year study, with ancillary groups for interim sacrifices.
- Observations: Animals were monitored for clinical signs of toxicity, and body weights were measured regularly. Comprehensive histopathological examinations were performed on all animals at the termination of the study.



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Inhalation Bioassay Workflow.

Dietary Bioassay (Stebbins et al., 2000)

- Test Substance: 1,3-Dichloropropene stabilized in the feed by microencapsulation in a starch/sucrose matrix (80/20%).[3]
- Animals: Male and female Fischer 344 rats and B6C3F1 mice.[3]



- Administration: The microencapsulated test material was incorporated into the diet and provided ad libitum for up to 2 years.[3]
- Dose Levels:
 - Rats: 0, 2.5, 12.5, or 25 mg/kg body weight/day.[3]
 - Mice: 0, 2.5, 25, or 50 mg/kg body weight/day.[3]
- Group Size: Not explicitly stated in the abstract, but typically 50 animals per sex per group in chronic studies.
- Observations: Body weights and food consumption were monitored. Complete histopathological examinations were performed at the end of the study.[3]



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Dietary Bioassay Workflow.

Signaling Pathways and Mechanisms of Carcinogenicity

The carcinogenicity of **1,3-Dichloropropene** is believed to involve both genotoxic and non-genotoxic mechanisms.

Metabolic Activation and Genotoxicity

1,3-Dichloropropene is a direct-acting alkylating agent that can cause DNA damage.[5] Its genotoxicity can be enhanced through metabolic activation. A minor metabolic pathway involves the epoxidation of **1,3-Dichloropropene** by cytochrome P450 enzymes to form the



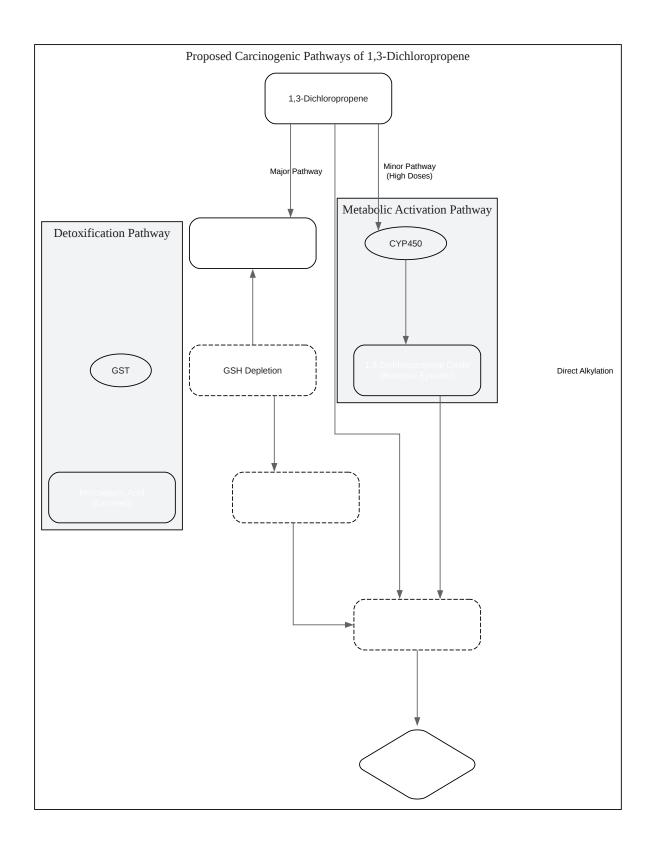
reactive epoxide, **1,3-dichloropropene** oxide (DCPO). This epoxide is a potent electrophile that can readily form adducts with DNA, leading to mutations and initiating carcinogenesis. This pathway is thought to be more prominent at high dose levels.[6]

Glutathione Conjugation and Detoxification

The primary metabolic pathway for **1,3-Dichloropropene** is detoxification through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[7] This process forms a less toxic mercapturic acid derivative that is then excreted. However, at high concentrations, the depletion of cellular GSH stores can occur.[8][9] This depletion impairs the cell's ability to detoxify the parent compound and its reactive metabolites, leading to increased cellular damage.

The depletion of GSH can also lead to oxidative stress, as GSH is a critical component of the cell's antioxidant defense system. Increased oxidative stress can cause damage to cellular macromolecules, including DNA, lipids, and proteins, contributing to a cellular environment conducive to cancer development.





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Proposed Metabolic and Carcinogenic Pathways of **1,3-Dichloropropene**.



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